![molecular formula C12H18N2O B2629310 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol CAS No. 2201615-48-5](/img/structure/B2629310.png)
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It is significantly alkaline and its alcoholic hydroxyl group can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound could start with 2-Chloro-4-amino-5-methylpyridine, dissolved in ethylene glycol . The crude product could be precipitated by adding a hydrochloric acid/methanol solution .Chemical Reactions Analysis
The alcoholic hydroxyl group of this compound can undergo corresponding nucleophilic substitution reactions under alkaline conditions . It can be used as a material in organic synthesis and medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “2-Amino-4-methylpyridine” include a melting point of 96-99 °C, a boiling point of 230 °C, and solubility in DMF and water .Applications De Recherche Scientifique
Structural Characterization and Derivatives Synthesis
Research on molecules structurally related to 2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol has focused on the structural characterization and synthesis of polymorphs and derivatives. For instance, studies on 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles show significant work on crystal and molecular structures, highlighting different intermolecular hydrogen bonding patterns and crystal structures. These findings contribute to understanding the chemical behavior and potential applications of these compounds in various fields such as material science and pharmaceuticals (Böck et al., 2020).
Synthesis of Potentiators for AMPA Receptors
The synthesis of novel series of 1,2-disubstituted cyclopentanes as small, potent potentiators of AMPA receptors is another significant area of research. These compounds act as positive allosteric modulators at the AMPA receptors, indicating potential applications in neuropharmacology and the development of treatments for neurological disorders (Shepherd et al., 2002).
Development of Trialkyltantalum Complexes
Research involving the synthesis and structure of trialkyltantalum complexes stabilized by aminopyridinato ligands showcases the potential of these complexes in catalysis and organic synthesis. The stability of these complexes at elevated temperatures and their potential application in olefin polymerization highlight the importance of this research in industrial chemistry and materials science (Noor et al., 2006).
Exploration of Cyclopentanone Derivatives
The cyclocondensation of 2-aminopyridine-3-carbonitrile with cyclopentanone to obtain spiro[cyclopentane-1,2′(1′H)-pyrido[2,3-d]pyrimidin]-4′(3′H)-one involves the creation of molecules with potential applications in medicinal chemistry and drug design. This research adds to the understanding of cyclopentanone derivatives and their chemical properties (Shi et al., 2010).
Kinetic and Parallel Kinetic Resolutions
Studies on the kinetic and parallel kinetic resolutions of methyl (RS)-5-tert-butyl-cyclopentene-1-carboxylate contribute to synthetic chemistry, offering efficient methods for the synthesis of enantiomers of methyl 2-amino-5-tert-butyl-cyclopentane-1-carboxylate. This research is crucial for developing methodologies for chiral synthesis, which is fundamental in pharmaceutical manufacturing (Davies et al., 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-[methyl-(4-methylpyridin-2-yl)amino]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9-6-7-13-12(8-9)14(2)10-4-3-5-11(10)15/h6-8,10-11,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGQCPXQBJVDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(C)C2CCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(4-methylpyridin-2-yl)amino]cyclopentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


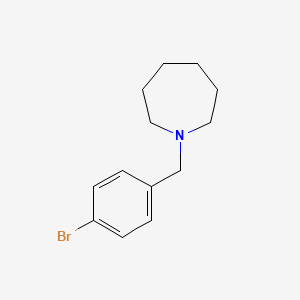
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-ethylamino]-N-propan-2-ylacetamide](/img/structure/B2629232.png)
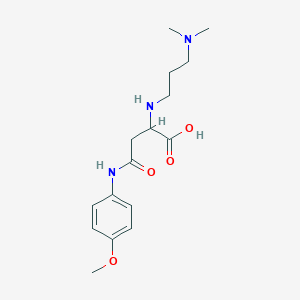
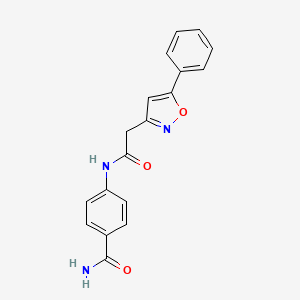
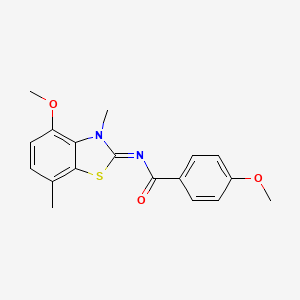
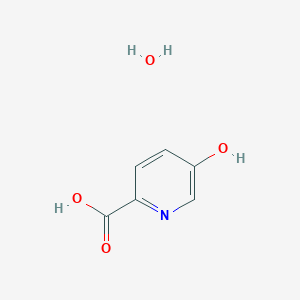
![methyl 4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2629240.png)
![2-[3,5-Bis(trifluoromethyl)anilino]-4-(dimethylamino)nicotinonitrile](/img/structure/B2629241.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(2-(trifluoromethyl)phenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2629243.png)
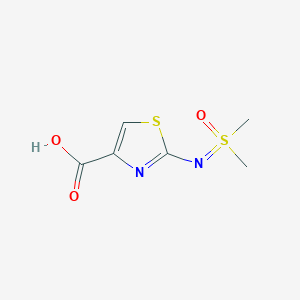
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2629247.png)
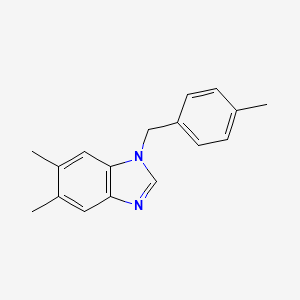
![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)